

Discovery and history of 3,3-Diphenyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3,3-Diphenyldihydrofuran-2(3H)-one

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Abstract

This technical guide provides a comprehensive overview of **3,3-Diphenyldihydrofuran-2(3H)-one**, a heterocyclic compound of significant interest in synthetic organic chemistry. Also known by synonyms such as α,α -Diphenyl- γ -butyrolactone and 3,3-diphenyloxolan-2-one, this molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the anti-diarrheal agent Loperamide.[1] This document details its chemical and physical properties, summarizes available spectroscopic data, and discusses its synthesis and known applications. While specific information regarding its initial discovery and dedicated biological studies is limited in readily accessible literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Introduction and Historical Context

3,3-Diphenyldihydrofuran-2(3H)-one, a derivative of γ -butyrolactone, rose to prominence as a key building block in the pharmaceutical industry. Its significance is intrinsically linked to the development of Loperamide, an opioid receptor agonist used to decrease the frequency of diarrhea. Loperamide was first synthesized in 1969 by Paul Janssen of Janssen Pharmaceuticals.[1] The synthesis of Loperamide on a laboratory scale starts from **3,3-Diphenyldihydrofuran-2(3H)-one**, highlighting the importance of this lactone in the history of this widely used medication.[1] While the precise date and researchers associated with the initial discovery and synthesis of **3,3-Diphenyldihydrofuran-2(3H)-one** are not well-

documented in easily searchable scientific literature, its utility as a synthetic intermediate has solidified its place in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3,3-Diphenyldihydrofuran-2(3H)-one** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₂	[2][3]
Molecular Weight	238.28 g/mol	[2]
CAS Number	956-89-8	[3]
Appearance	Solid	[3]
Purity	97% (typical)	[3]

Table 2: Spectroscopic Data

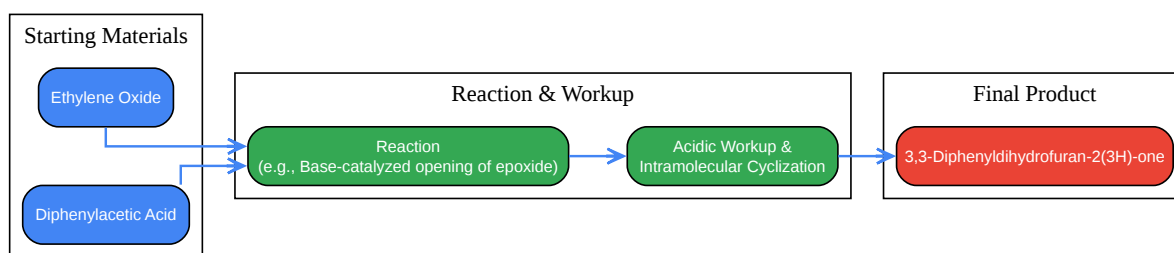
Spectroscopic Technique	Key Data Points	Source
¹ H NMR	Data available on PubChem	PubChem
¹³ C NMR	Data available on PubChem	PubChem
Infrared (IR) Spectroscopy	Data available on PubChem	PubChem
Mass Spectrometry (MS)	Data available on PubChem	PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of **3,3-Diphenyldihydrofuran-2(3H)-one** with reported yields is not readily available in the surveyed literature, its synthesis can be inferred from general methods for the preparation of γ -butyrolactones. One plausible and historically relevant approach involves the reaction of a diphenylacetate derivative with a two-carbon synthon like ethylene oxide, followed by cyclization.

Conceptual Experimental Workflow for Synthesis

The synthesis of 3,3-disubstituted γ -butyrolactones can often be achieved through the alkylation of an enolate of a carboxylic acid ester followed by hydrolysis and lactonization, or via reactions involving organometallic reagents. A potential synthetic route is outlined below.



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Caption: Conceptual workflow for the synthesis of **3,3-Diphenyldihydrofuran-2(3H)-one**.

General Experimental Protocol (Hypothetical)

Materials:

- Diphenylacetic acid
- Thionyl chloride
- Ethylene glycol
- A suitable non-polar solvent (e.g., Toluene)
- A suitable base (e.g., Pyridine)
- Hydrochloric acid (for workup)

Procedure:

- **Esterification:** Diphenylacetic acid is reacted with an excess of ethylene glycol in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) in a solvent such as toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- **Cyclization:** The resulting hydroxyethyl ester is then subjected to intramolecular cyclization. This can be achieved by heating in the presence of a base or by using a dehydrating agent.
- **Workup and Purification:** The reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **3,3-Diphenyldihydrofuran-2(3H)-one**.

Note: The yields for this specific reaction are not documented in the available literature.

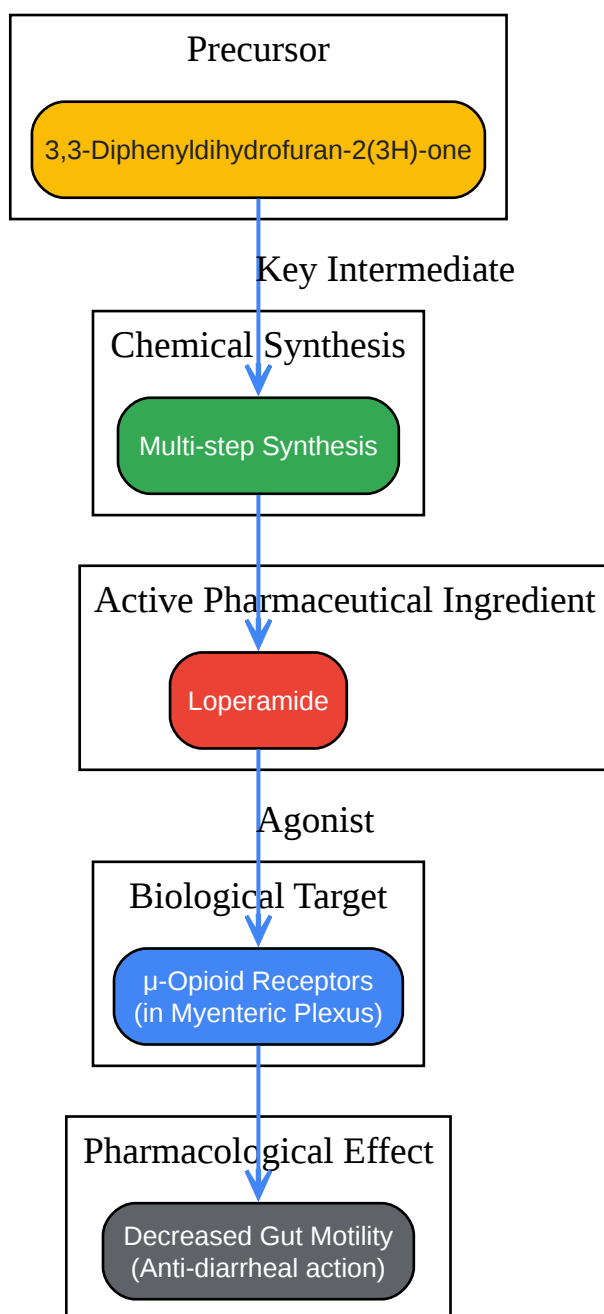
Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of **3,3-Diphenyldihydrofuran-2(3H)-one** itself in the public domain. However, the broader class of furanone and dihydrofuranone derivatives has been investigated for various pharmacological activities.

Derivatives of dihydrofuran-2(3H)-one have been synthesized and tested for anticonvulsant and analgesic activity. Some of these lactones were found to be effective in the maximal electroshock test in mice, suggesting potential central nervous system effects.^[4]

The primary known biological relevance of **3,3-Diphenyldihydrofuran-2(3H)-one** is as a precursor to Loperamide. Loperamide acts as a μ -opioid receptor agonist in the myenteric plexus of the large intestine, which decreases the activity of the circular and longitudinal smooth muscles of the intestinal wall. This increases the time material stays in the intestine, allowing more water to be absorbed from the fecal matter.

Due to the absence of dedicated biological studies on **3,3-Diphenyldihydrofuran-2(3H)-one**, there are no described signaling pathways associated with this molecule. Its role appears to be purely as a synthetic intermediate.



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Caption: Logical relationship of **3,3-Diphenyldihydrofuran-2(3H)-one** to the action of Loperamide.

Conclusion

3,3-Diphenyldihydrofuran-2(3H)-one is a compound with a significant, albeit understated, role in the history of medicinal chemistry. While it may not possess notable biological activity itself, its function as a key intermediate in the synthesis of Loperamide underscores its importance. This guide has consolidated the available physicochemical and spectroscopic data. Further research into historical archives may yet uncover the original discovery and synthesis of this compound, and future studies could explore its potential for other biological activities, given the diverse pharmacology of the furanone scaffold. For now, its primary value to researchers, scientists, and drug development professionals lies in its utility as a versatile building block in organic synthesis.

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